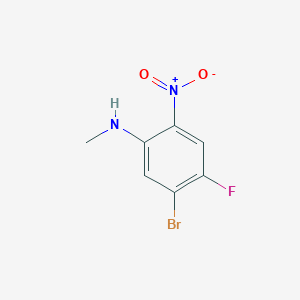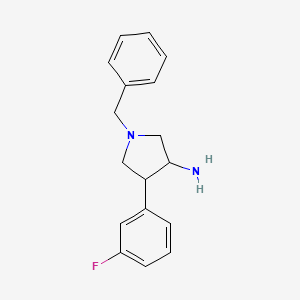
3-(Boc-amino)-4-fluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-4-fluoropiperidine is a chemical compound that is used as an alkylating reagent for the synthesis of various pharmaceuticals . It is also used in laboratory chemicals and in food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 3-(Boc-amino)-4-fluoropiperidine involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP, and B3PW91 levels of density functional theory (DFT) .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . A high yielding deprotection/alkylation protocol mediated by trifluoroacetic acid and trimethylsilyl trifluoromethanesulfonate is described, providing access to a wide scope of N-substituted-3-amino-4-halopyridines .Physical And Chemical Properties Analysis
The molecular formula of 3-(Boc-amino)-4-fluoropiperidine is C10H20N2O2 . Its average mass is 200.278 Da and its monoisotopic mass is 200.152481 Da .Applications De Recherche Scientifique
Synthesis of Bifunctional Building Blocks for Pharmaceuticals : A significant application of 3-(Boc-amino)-4-fluoropiperidine involves its use as a bifunctional building block in the synthesis of fluorinated pharmaceutical compounds. This synthesis process, utilizing 4-aminomethyl-4-fluoropiperidines, is a crucial step for creating various medicinally relevant compounds (Verniest et al., 2010).
Creation of Novel Fluorinated Beta-Amino Acids : This chemical also plays a role in the development of new cyclic fluorinated beta-amino acids. These compounds have high potential as building blocks in medicinal chemistry, showcasing the versatility of 3-(Boc-amino)-4-fluoropiperidine in synthesizing structurally unique amino acids (Van Hende et al., 2009).
Enantioselective Synthesis in Medicinal Chemistry : The chemical is used in the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a highly valuable building block for medicinal chemistry. This synthesis demonstrates the capability of 3-(Boc-amino)-4-fluoropiperidine in producing enantiopure materials, which are critical for specific pharmaceutical applications (Shaw et al., 2013).
Synthesis of 3-Aminomethyl-3-fluoropiperidines : Another application is in the synthesis of 1-alkyl-3-aminomethyl-3-fluoropiperidines, compounds with high interest in medicinal chemistry. This process underscores the role of 3-(Boc-amino)-4-fluoropiperidine in creating diverse chemical structures for pharmaceutical development (Van Hende et al., 2009).
Physicochemical Property Modulation : This compound is involved in the enantioselective synthesis of 3-amino- and 3-amidofluoropiperidines, contributing to a study of their physicochemical properties. It highlights how the fluorine atom(s) in such compounds can influence properties like pKa and lipophilicity, important for drug design (Orliac et al., 2014).
Noyori Reduction in Medicinal Chemistry : The compound is also used in a Noyori reduction process to yield a single cis enantiomer with high diastereo- and enantioselectivity. This application is vital for producing specific enantiomers of medicinal chemistry building blocks on a multi-gram scale (LePaih et al., 2021).
Anticancer Activity : Another research area involves the synthesis of compounds like 5-fluoro-2'-deoxyuridine phosphoramidates, where 3-(Boc-amino)-4-fluoropiperidine derivatives have potential implications in anticancer activity, showcasing its relevance in the development of cancer therapeutics (Lewandowska et al., 2016).
Mécanisme D'action
Target of Action
Boc-protected amines, such as 3-(boc-amino)-4-fluoropiperidine, are commonly used in the synthesis of various bioactive compounds . These compounds can interact with a wide range of biological targets, depending on the specific structure of the final product .
Mode of Action
The Boc group in 3-(Boc-amino)-4-fluoropiperidine serves as a protective group for the amine functionality during chemical reactions . This protection allows the amine to remain unreactive under conditions that would typically cause it to react. Once the desired reactions have taken place, the Boc group can be removed under acidic conditions, revealing the amine functionality
Biochemical Pathways
The exact biochemical pathways affected by 3-(Boc-amino)-4-fluoropiperidine are dependent on the final bioactive compound that it is used to synthesize. For instance, one study describes the synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases . This process could potentially affect various biochemical pathways, depending on the specific role of the synthesized compound .
Action Environment
The action of 3-(Boc-amino)-4-fluoropiperidine is primarily observed in the context of chemical reactions during the synthesis of bioactive compounds. Factors such as the pH, temperature, and solvent used in these reactions can significantly influence the efficiency and selectivity of the reactions involving 3-(Boc-amino)-4-fluoropiperidine .
Safety and Hazards
When handling 3-(Boc-amino)-4-fluoropiperidine, it is recommended to wash face, hands, and any exposed skin thoroughly. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Propriétés
IUPAC Name |
tert-butyl N-(4-fluoropiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)

![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)





![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)

